![molecular formula C21H23N3O3 B5566265 3-(1-benzyl-1H-imidazol-2-yl)-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5566265.png)
3-(1-benzyl-1H-imidazol-2-yl)-1-(5-methoxy-2-furoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-benzyl-1H-imidazol-2-yl)-1-(5-methoxy-2-furoyl)piperidine, also known as BFI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BFI-1 has been shown to selectively inhibit the activity of the transcription factor BCL6, which is overexpressed in many types of cancer and is associated with poor prognosis.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds with structures incorporating elements such as benzyl-imidazole and methoxy-furoyl attached to a piperidine core have been synthesized and evaluated for antimicrobial activities. For instance, studies on pyridine derivatives, including those with benzothiazolyl and piperazine modifications, demonstrate variable and modest antimicrobial efficacy against bacteria and fungi. This suggests potential applications of your compound in developing new antimicrobial agents, provided it shares similar bioactive characteristics (Patel, Agravat, & Shaikh, 2011).
Radiolabeling and Imaging Studies
Research on mixed ligand fac-tricarbonyl complexes, incorporating imidazole and benzyl isocyanide with technetium and rhenium, indicates applications in radiolabeling and diagnostic imaging. These compounds facilitate the attachment of bioactive molecules for imaging purposes, suggesting that derivatives of imidazole and piperidine could be useful in designing radiopharmaceuticals for diagnostic imaging, such as in cancer detection or neurological disorders (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Neurological Research
Compounds structurally related to the query, particularly those featuring benzyl-piperidinylalkynyl modifications, have been identified as potent antagonists of the NMDA receptor subtype NR1A/2B. This highlights their potential in neurological research, specifically in developing therapies for neurodegenerative diseases like Parkinson's. Such compounds have shown efficacy in animal models, indicating their promise for further therapeutic exploration (Wright, Gregory, Boxer, Meltzer, Serpa, & Wise, 1999).
Antiulcer Agents
The research into imidazo[1,2-a]pyridines with substitutions at the 3-position for their potential as antiulcer agents showcases the utility of structurally complex molecules in addressing gastrointestinal disorders. Although these compounds did not demonstrate significant antisecretory activity, their cytoprotective properties in ethanol and HCl-induced ulcer models are noteworthy. This implies that derivatives of imidazole and piperidine might be explored for their gastroprotective potential (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Propriétés
IUPAC Name |
[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-methoxyfuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-19-10-9-18(27-19)21(25)24-12-5-8-17(15-24)20-22-11-13-23(20)14-16-6-3-2-4-7-16/h2-4,6-7,9-11,13,17H,5,8,12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFWEDFUSFISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzyl-1H-imidazol-2-yl)-1-(5-methoxy-2-furoyl)piperidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.